molecular formula C15H15FN2O2S B2832168 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate CAS No. 1396578-94-1

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate

Cat. No. B2832168
CAS RN: 1396578-94-1
M. Wt: 306.36
InChI Key: PGWGHZPFURTDQY-UHFFFAOYSA-N
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Description

“1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol” is a chemical compound with the molecular formula C10H9FN2OS . It has a molecular weight of 224.26 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol” is 1S/C10H9FN2OS/c11-6-1-2-8-9(3-6)15-10(12-8)13-4-7(14)5-13/h1-3,7,14H,4-5H2 .


Physical And Chemical Properties Analysis

The boiling point of “1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol” is predicted to be 385.0±52.0 °C and its density is predicted to be 1.554±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate and its derivatives are synthesized for pharmacological evaluation. These compounds have been studied for their potential anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya, Gopal, Padmashali, & Manohara, 2008).

Antimicrobial and Anticancer Properties

Compounds related to this compound have shown significant antimicrobial activity against multidrug-resistant strains and cytotoxic activity against various human cancer cell lines, including lung and breast carcinoma cells. These findings suggest their potential as novel antimicrobial and anticancer agents (Hussein et al., 2020).

Development of New Drug Scaffolds

The compound's derivatives are used in the synthesis of new drug scaffolds like 6-azaspiro[4.3]alkanes. These scaffolds have potential applications in drug discovery, offering innovative structures for pharmaceutical development (Chalyk et al., 2017).

Antibacterial Agents

Derivatives of this compound have been explored as antibacterial agents, particularly against Gram-negative bacteria. These compounds have been synthesized and tested for their antimicrobial effectiveness, offering insights into new antibacterial drug development (Woulfe & Miller, 1985).

Exploration of Antitumor Properties

Specific analogs of this compound have demonstrated significant antitumor properties. Research in this area focuses on the synthesis and in vitro testing of these derivatives against various cancer cell lines, highlighting their potential in cancer therapy (Hutchinson et al., 2001).

properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] cyclobutanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c16-10-4-5-12-13(6-10)21-15(17-12)18-7-11(8-18)20-14(19)9-2-1-3-9/h4-6,9,11H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWGHZPFURTDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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